3-(Ethoxymethyl)-4-methoxybenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is not explicitly mentioned in the search results .
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving "3-(Ethoxymethyl)-4-methoxybenzaldehyde" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” are not explicitly mentioned in the search results .
Scientific Research Applications
Synthesis and Antiviral Activity of Pyrimidines
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound is used in the synthesis of pyrimidines, which have demonstrated antiviral activity .
- Results or Outcomes: The synthesized pyrimidines showed antiviral activity, although the specific results, including any quantitative data or statistical analyses, were not provided in the source .
Production of Nanocrystalline Cellulose
- Scientific Field: Cellulose Research
- Application Summary: Imidazolium ionic liquids, which can be synthesized using “3-(Ethoxymethyl)-4-methoxybenzaldehyde”, were used for the hydrolysis of cellulose . This process resulted in the production of nanocrystalline cellulose .
- Methods of Application: The type of the cation in the ionic liquid greatly influenced the particle size and dispersity of the produced cellulosic materials . Specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The produced cellulosic materials were used as fillers for a chitosan matrix. The mechanical properties of the resulting polymer composites were influenced by the particle size and dispersity of the cellulose .
Prevention and Treatment of Cardiovascular Diseases
- Scientific Field: Traditional Chinese Medicine
- Application Summary: Polygonatum, a traditional Chinese herbal medicine, has a variety of pharmacological applications and biological activities, such as antioxidant activity, anti-inflammation, antibacterial effect, immune-enhancing effect, glucose regulation, lipid-lowering and anti-atherosclerotic effects, treatment of diabetes and anticancer effect . “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is one of the active ingredients in Polygonatum .
Synthesis of 5-Ethoxymethylfurfural from Biomass-Derived 5-Hydroxymethylfurfural
- Scientific Field: Green Chemistry
- Application Summary: “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is used in the synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural . 5-Ethoxymethylfurfural has been identified as a potential next-generation biodiesel candidate to improve and replace current petroleum-based fuels .
- Results or Outcomes: The synthesized 5-ethoxymethylfurfural showed potential as a next-generation biodiesel candidate .
Non-Toxic Cyanide Sources and Cyanating Agents
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of non-toxic cyanide sources and cyanating agents . These agents are used in the synthesis of structurally diverse products containing the nitrile function .
- Results or Outcomes: The synthesized non-toxic cyanide sources and cyanating agents showed potential as safer alternatives for cyanation reactions .
Production of Hydrophobic Analogs of Biomass-Derived 5-Hydroxymethylfurfural
- Scientific Field: Biomass Conversion and Biorefinery
- Application Summary: “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is used in the production of hydrophobic analogs of biomass-derived 5-hydroxymethylfurfural . These analogs show promises in supplanting 5-hydroxymethylfurfural from its derivative chemistry .
- Results or Outcomes: The produced hydrophobic analogs of 5-hydroxymethylfurfural showed potential as renewable chemical intermediates in the biorefinery research for the productions of fuels, chemicals, and materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(ethoxymethyl)-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBFWJFRDIZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390038 | |
Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxymethyl)-4-methoxybenzaldehyde | |
CAS RN |
832737-85-6 | |
Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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